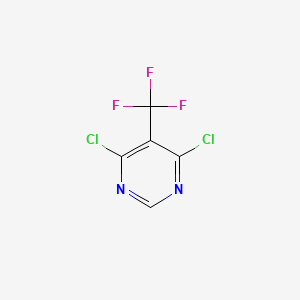

4,6-Dichloro-5-(trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-3-2(5(8,9)10)4(7)12-1-11-3/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIGBMWWLRNILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro 5 Trifluoromethyl Pyrimidine

De Novo Pyrimidine (B1678525) Ring Formation Strategies Incorporating Trifluoromethyl Groups

The de novo synthesis of the pyrimidine core offers the advantage of installing the desired trifluoromethyl group at the C-5 position from the outset. This is typically achieved by selecting appropriate trifluoromethylated three-carbon synthons to react with a source of the N-C-N fragment.

Cyclocondensation Approaches

A common and effective method for constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative. In the context of synthesizing the precursor to 4,6-dichloro-5-(trifluoromethyl)pyrimidine, this would involve a trifluoromethylated 1,3-dicarbonyl synthon.

A plausible and widely utilized approach involves the reaction of a trifluoromethyl-substituted β-dicarbonyl compound with formamidine. For instance, a suitable starting material would be a derivative of trifluoromethylmalonic ester. The general reaction scheme involves the base-catalyzed condensation of these two components to form the 4,6-dihydroxypyrimidine (B14393) ring.

| Reactant 1 | Reactant 2 | Product |

| Trifluoromethyl-substituted 1,3-dicarbonyl compound | Formamidine | 4,6-Dihydroxy-5-(trifluoromethyl)pyrimidine |

This resulting 4,6-dihydroxy-5-(trifluoromethyl)pyrimidine serves as a key intermediate which can then be subjected to chlorination to yield the final target compound. The hydroxyl groups at the 4 and 6 positions are readily converted to chloro substituents using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosgene (B1210022) (COCl₂).

Syntheses from Acylfluorinated Precursors

Another effective de novo strategy employs acylfluorinated precursors, such as ethyl trifluoroacetoacetate. These precursors can undergo condensation reactions to build the pyrimidine ring with the trifluoromethyl group already incorporated. For example, ethyl trifluoroacetoacetate can serve as the initial reagent in a multi-step synthesis to generate various trifluoromethyl pyrimidine derivatives. nih.gov The synthesis often involves an initial condensation to form a substituted pyrimidine, which can then be further functionalized. A series of novel trifluoromethyl pyrimidine derivatives have been synthesized using ethyl trifluoroacetoacetate as the starting material through four-step reactions. nih.gov

Functionalization of Pre-existing Halogenated Pyrimidine Cores

An alternative synthetic route begins with a pre-formed pyrimidine ring, specifically one that is already halogenated at the 4 and 6 positions. This approach then focuses on the introduction of the trifluoromethyl group at the 5-position.

Directed Halogenation Protocols

The synthesis of the core intermediate, 4,6-dichloropyrimidine (B16783), is well-established. The common starting material for this process is 4,6-dihydroxypyrimidine. This dihydroxy derivative is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as dimethylaniline or N,N-diisopropylethylamine, to facilitate the conversion of the hydroxyl groups to chloro groups. google.com Phosgene has also been utilized as an effective chlorinating agent for this transformation. google.com

| Starting Material | Reagent | Product |

| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride (POCl₃) | 4,6-Dichloropyrimidine |

Once 4,6-dichloropyrimidine is obtained, the subsequent challenge lies in the selective introduction of the trifluoromethyl group at the C-5 position.

Introduction of the Trifluoromethyl Group

With the 4,6-dichloropyrimidine core in hand, the trifluoromethyl group can be introduced at the C-5 position. This is a challenging transformation due to the electron-deficient nature of the pyrimidine ring, which generally disfavors electrophilic substitution. However, radical trifluoromethylation methods have proven to be effective for such substrates.

Radical trifluoromethylation offers a powerful method for the C-H functionalization of heteroaromatic compounds. The Langlois reagent, sodium trifluoromethanesulfinate (CF₃SO₂Na), is a commonly employed and commercially available reagent for generating the trifluoromethyl radical (•CF₃) under oxidative conditions. wikipedia.orgpatentguru.com

The reaction typically involves the treatment of the 4,6-dichloropyrimidine substrate with the Langlois reagent in the presence of an oxidant, such as tert-butyl hydroperoxide (t-BuOOH) or manganese(III) acetate, and often a metal catalyst. The generated trifluoromethyl radical can then add to the electron-deficient pyrimidine ring. While direct trifluoromethylation of 4,6-dichloropyrimidine at the 5-position is not extensively documented, the general utility of this method for a wide range of heterocyclic compounds suggests its applicability. wikipedia.orgpatentguru.com

| Substrate | Reagent | Oxidant | Product |

| 4,6-Dichloropyrimidine | Langlois Reagent (CF₃SO₂Na) | e.g., t-BuOOH | This compound |

This radical-based approach circumvents the difficulties associated with electrophilic or nucleophilic trifluoromethylation of such an electron-poor ring system, providing a viable route to the target compound.

Nucleophilic Trifluoromethylation Strategies

Nucleophilic trifluoromethylation involves the introduction of a trifluoromethyl (CF3) group as a nucleophile to an electrophilic substrate. For the synthesis of this compound, this would typically involve the reaction of a suitable trifluoromethylating agent with a 4,6-dichloropyrimidine derivative that is activated at the 5-position.

Commonly used nucleophilic trifluoromethylating reagents include (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent, and various trifluoromethyl anions generated in situ. The reaction generally requires an initiator, such as a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or a Lewis base, to generate the active trifluoromethyl nucleophile from the precursor.

Table 1: Key Reagents in Nucleophilic Trifluoromethylation

| Reagent Name | Chemical Formula | Common Activator/Initiator |

|---|---|---|

| (Trifluoromethyl)trimethylsilane | (CH₃)₃SiCF₃ | Fluoride ion (e.g., TBAF, CsF) |

| Sodium trifluoromethanesulfinate | CF₃SO₂Na | Oxidizing agent |

Trifluoromethylation via Building Block Assembly

An alternative and often more regioselective approach to synthesizing this compound is through the construction of the pyrimidine ring from precursors that already contain the trifluoromethyl group. This "building block" strategy ensures the precise placement of the trifluoromethyl substituent.

This methodology typically involves the cyclocondensation of a three-carbon trifluoromethylated synthon with a source of the N-C-N fragment of the pyrimidine ring, such as formamidine, urea, or guanidine (B92328) derivatives. A key precursor for this synthesis would be a compound like 2-(trifluoromethyl)malondialdehyde or its synthetic equivalent, which can then be reacted with a suitable amidine.

Following the formation of the 4,6-dihydroxy-5-(trifluoromethyl)pyrimidine intermediate via cyclocondensation, a subsequent chlorination step is required to introduce the chloro groups at the 4 and 6 positions. This is a common transformation for pyrimidine derivatives and is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This two-step process, starting from a trifluoromethylated building block, offers a reliable route to the target molecule.

Table 2: Examples of Trifluoromethylated Building Blocks for Heterocycle Synthesis

| Building Block | Chemical Formula | Resulting Heterocycle Class |

|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | Pyrimidines, Pyridines |

| 3,3,3-Trifluoropropene | C₃H₃F₃ | Various trifluoromethylated heterocycles |

Sustainable and Efficient Synthetic Approaches

In recent years, there has been a significant drive towards developing more sustainable and efficient chemical syntheses. For the preparation of compounds like this compound, ionic liquid-mediated and microwave-assisted protocols represent promising green chemistry alternatives to conventional methods.

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) are salts with low melting points that can be used as solvents for chemical reactions. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive as environmentally benign reaction media.

In the context of synthesizing halogenated pyrimidines, ionic liquids can serve as both the solvent and a catalyst or promoter for the reaction. For instance, the chlorination of dihydroxypyrimidines could potentially be carried out in an ionic liquid medium using a chlorinating agent. The use of ILs can lead to enhanced reaction rates, improved yields, and easier product isolation. Furthermore, the recyclability of ionic liquids is a key advantage for sustainable processes. While a specific protocol for the synthesis of this compound in an ionic liquid has not been detailed in the available literature, the successful application of ILs in the halogenation of other pyrimidine-based nucleosides suggests its feasibility. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes and often leads to higher product yields and purities.

This technique has been successfully applied to a wide range of heterocyclic syntheses, including the formation of pyrimidine rings. The cyclocondensation step in the building block assembly of 5-(trifluoromethyl)pyrimidines, as well as the subsequent chlorination, could be significantly expedited using microwave irradiation. For example, the synthesis of various pyrimidine derivatives has been shown to be highly efficient under microwave conditions, often in the absence of a solvent or using a high-boiling point, microwave-absorbing solvent. A microwave-assisted protocol for the direct trifluoromethylation of pyrimidine nucleosides has also been reported, highlighting the potential of this technology for the synthesis of the target compound. jocpr.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours |

| Energy Efficiency | Lower | Higher |

| Product Yield | Often Moderate | Often Higher |

| Side Reactions | More prevalent | Reduced |

Reactivity and Mechanistic Investigations of 4,6 Dichloro 5 Trifluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4 and C-6 Positions

The chlorine atoms at the C-4 and C-6 positions of 4,6-dichloro-5-(trifluoromethyl)pyrimidine are activated towards displacement by nucleophiles. In the context of pyrimidine (B1678525) chemistry, the reactivity of halogens generally follows the order C-4(6) > C-2 > C-5. acs.org The presence of the potent electron-withdrawing trifluoromethyl group at the C-5 position further enhances the reactivity of the adjacent C-4 and C-6 positions, making them prime sites for SNAr reactions.

Amination via nucleophilic aromatic substitution is a cornerstone reaction for functionalizing halogenated pyrimidines, allowing for the introduction of nitrogen-based substituents. semanticscholar.org These reactions are crucial for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

The reaction of this compound with amine nucleophiles can lead to either monosubstituted or disubstituted products, depending on the reaction stoichiometry and conditions. The substitution of the first chlorine atom is typically facile due to the high electrophilicity of the substrate. The resulting monosubstituted product, a 4-amino-6-chloro-5-(trifluoromethyl)pyrimidine, is generally less reactive towards a second substitution because the electron-donating nature of the amino group deactivates the ring to further nucleophilic attack.

However, by employing an excess of the amine nucleophile, stronger bases, or more forcing conditions such as elevated temperatures, the second chlorine atom can also be displaced to yield the 4,6-diamino-5-(trifluoromethyl)pyrimidine derivative. nih.gov The ability to control the extent of substitution is a valuable synthetic tool.

Table 1: Substitution Patterns in Amination Reactions

| Reactant Ratio (Amine:Pyrimidine) | Typical Conditions | Predominant Product |

|---|---|---|

| ~1:1 | Low Temperature | Monosubstitution |

| >2:1 | Elevated Temperature | Disubstitution |

In this compound, the C-4 and C-6 positions are chemically equivalent. Therefore, the initial monosubstitution with a simple amine does not present a regiochemical challenge. However, the study of regioselectivity is critical in related, unsymmetrical dichloropyrimidines, where electronic and steric factors dictate the site of attack. For instance, in 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C-4 position. nih.govstackexchange.com This preference is attributed to the greater ability of the para-positioned ring nitrogen to stabilize the anionic intermediate compared to the ortho-positioned nitrogen. stackexchange.com

While the substrate itself is symmetrical, studies on related systems show that the nature of the amine nucleophile can influence reactivity. Sterically hindered amines may react more slowly or require more forcing conditions. researchgate.net The basicity and nucleophilicity of the amine also play a crucial role; for example, anilines (aromatic amines) are generally less reactive than aliphatic amines and may require different catalytic systems or conditions to achieve high yields. acs.org

Table 2: Reactivity of Various Amine Nucleophiles

| Amine Type | General Reactivity | Notes |

|---|---|---|

| Primary Aliphatic | High | Can lead to mono- and di-substitution. |

| Secondary Aliphatic | High | Often shows high selectivity for displacing chlorine over other leaving groups in related systems. researchgate.net |

| Aromatic (Anilines) | Moderate | May require catalysts or harsher conditions; generally favors C-4 substitution in unsymmetrical systems. acs.org |

In addition to amines, sulfur (thiolates) and oxygen (alkoxides, hydroxides) nucleophiles readily participate in SNAr reactions with activated halopyrimidines. nih.gov Thiolates, being highly polarizable, are particularly potent nucleophiles for this type of transformation. The reaction of this compound with thiols (in the presence of a base to form the thiolate) or pre-formed thiolates would be expected to yield mono- and di-thioether derivatives. Similarly, reaction with alcohols in the presence of a strong base (e.g., sodium hydride) or with alkoxides would produce the corresponding mono- and di-ether products. These reactions proceed through the same stepwise addition-elimination mechanism as amination.

The high electrophilicity of this compound also permits reactions with softer nucleophiles, such as carbanions. Studies on the analogous compound 4,6-dichloro-5-nitropyrimidine (B16160) have shown that it reacts with C-nucleophiles like 1-phenyl-3-methylpyrazol-5-one and 2-methylindole. researchgate.net These reactions can sometimes lead to unusual products, but they demonstrate the capability of the activated pyrimidine ring to undergo substitution with carbon-based nucleophiles. researchgate.net This reactivity allows for the formation of C-C bonds, significantly expanding the structural diversity of accessible derivatives.

The SNAr reaction of this compound is generally understood to proceed via a two-step addition-elimination mechanism. mdpi.com

Addition Step: The nucleophile attacks the electron-deficient carbon atom at either the C-4 or C-6 position, breaking the aromaticity of the ring and forming a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. nih.gov This step is typically the rate-determining step of the reaction. nih.gov

Elimination Step: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group from the intermediate.

Amination Reactions

Transformations Involving the Trifluoromethyl Substituent at C-5

The trifluoromethyl (CF3) group is a dominant feature in the molecular structure, significantly influencing its chemical behavior. Transformations involving this group can be categorized into its direct modification and its electronic influence on the pyrimidine ring's reactivity.

Direct chemical transformation of the trifluoromethyl group on an aromatic or heteroaromatic ring is a formidable synthetic challenge. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, rendering the CF3 group exceptionally stable to chemical, thermal, and metabolic degradation. mdpi.com

Consequently, post-synthetic derivatization of the trifluoromethyl group on the this compound core is not a commonly employed strategy. The harsh conditions required to cleave or modify a C-F bond are often incompatible with the rest of the molecule, leading to decomposition or undesired side reactions. Research in this area is limited, and synthetic strategies typically focus on introducing the CF3-pyrimidine scaffold pre-formed rather than modifying the CF3 group at a later stage. acs.org The inherent stability that makes the CF3 group attractive for applications in medicinal and materials science also makes its direct chemical manipulation exceedingly difficult. mdpi.com

The primary role of the trifluoromethyl group in this compound is electronic. As one of the most powerful electron-withdrawing groups, it profoundly influences the reactivity of the pyrimidine ring and its substituents. mdpi.comwikipedia.org

Activation towards Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of the CF3 group at the C-5 position further depletes the electron density of the ring system. This strong inductive effect significantly activates the chlorine atoms at the C-4 and C-6 positions towards nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles can more readily attack the electron-poor carbon centers, displacing the chloride leaving groups. The CF3 group stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr mechanism, thereby lowering the activation energy and accelerating the reaction rate.

Regioselectivity: In 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent. However, the presence of the C-5 trifluoromethyl group maintains this symmetry. Therefore, in initial substitution reactions with one equivalent of a nucleophile, a single product is typically formed, which simplifies synthetic outcomes. Subsequent reactions at the remaining chloro position can then be carried out, often under more forcing conditions.

Acidity/Basicity Modification: The electron-withdrawing nature of the CF3 group decreases the basicity of the pyrimidine nitrogen atoms. wikipedia.org This can affect the molecule's interaction with catalysts, reagents, and biological targets.

The trifluoromethyl group is often used as a bioisostere for a chlorine atom or a methyl group, but its electronic impact is far more pronounced. mdpi.comwikipedia.org This electronic modulation is a key strategy in drug design for enhancing binding affinity and metabolic stability. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they have been extensively applied to functionalize this compound. The two chlorine atoms serve as excellent handles for sequential and selective coupling reactions. nih.gov

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. libretexts.org For this compound, this reaction provides a reliable method for introducing aryl, heteroaryl, or vinyl substituents.

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The electron-deficient nature of the pyrimidine ring, enhanced by the CF3 group, facilitates the initial oxidative addition step, which is often rate-limiting. libretexts.org

Research has demonstrated that selective mono-arylation can be achieved, followed by a second coupling to introduce a different group, allowing for the synthesis of unsymmetrically substituted pyrimidines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.netnih.gov

| Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 4-Chloro-6-phenyl-5-(trifluoromethyl)pyrimidine | Good | researchgate.netnih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-Chloro-6-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidine | ~85 | mdpi.com |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 4-Chloro-6-(thiophen-2-yl)-5-(trifluoromethyl)pyrimidine | Moderate-Good | N/A |

| Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 4-Chloro-6-(pyridin-3-yl)-5-(trifluoromethyl)pyrimidine | Good | N/A |

Note: The yields and conditions are representative and based on studies of closely related dichloropyrimidine systems, as specific data for the title compound can vary.

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings are effective for derivatizing the this compound scaffold. These methods expand the range of accessible structures by enabling the formation of different types of chemical bonds.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds. It is used to install alkynyl substituents at the C-4 and/or C-6 positions, which are versatile intermediates for further transformations, such as cyclizations or click chemistry. acs.org

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is invaluable for synthesizing amino-pyrimidines by reacting this compound with primary or secondary amines. These products are prevalent in medicinal chemistry.

Negishi and Kumada Coupling: These reactions utilize organozinc (Negishi) or organomagnesium (Kumada/Grignard) reagents. nih.gov They offer alternatives to the Suzuki coupling, particularly for introducing alkyl or other groups that can be challenging to install using boronic acids. nih.gov

Cyclization and Annulation Reactions Utilizing this compound as a Building Block

The difunctional nature of this compound makes it an excellent electrophilic partner for constructing fused heterocyclic systems through cyclization and annulation reactions. The two chlorine atoms can be sequentially displaced by a single molecule containing two nucleophilic centers (a binucleophile), leading to the formation of a new ring fused to the pyrimidine core.

For instance, reaction with a dinucleophile such as a 1,2-diamine, 1,3-dicarbonyl compound, or amino alcohol can lead to the formation of five-, six-, or seven-membered rings. The reaction typically proceeds via an initial intermolecular SNAr reaction, followed by an intramolecular cyclization that displaces the second chlorine atom. nih.gov

Formation of Fused Pyrimidine Systems (e.g., Purines, Pyrazolo[3,4-d]pyrimidines)

The construction of fused pyrimidine ring systems, such as purines and pyrazolo[3,4-d]pyrimidines, from this compound typically involves sequential or one-pot nucleophilic substitution reactions at the C4 and C6 positions, followed by a cyclization step. The trifluoromethyl group at the C5 position significantly influences the regioselectivity of these reactions.

The synthesis of pyrazolo[3,4-d]pyrimidines can be envisioned through the reaction of this compound with hydrazine (B178648) or its derivatives. The initial step would involve the nucleophilic attack of hydrazine at one of the chloro-substituted carbons, likely the more reactive C4 or C6 position. Subsequent intramolecular cyclization would lead to the formation of the pyrazole (B372694) ring fused to the pyrimidine core. For instance, a similar compound, 4,6-dichloropyrimidine-5-carboxaldehyde, has been shown to react with hydrazines to form 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. This suggests that this compound could analogously serve as a precursor to 4-chloro-5-(trifluoromethyl)pyrazolo[3,4-d]pyrimidines. The reaction conditions, such as temperature and the presence of a base, would be critical in controlling the selectivity and yield of the desired product.

The formation of purine (B94841) analogues from this compound would necessitate the introduction of a nitrogen-containing fragment that can cyclize to form the imidazole (B134444) ring of the purine system. This could be achieved by reacting the dichloropyrimidine with a suitable amine, followed by further functionalization and cyclization. While direct synthesis of purines from this specific starting material is not extensively documented, the general strategy for purine synthesis often involves the construction of the imidazole ring onto a pre-existing pyrimidine. The electron-withdrawing nature of the trifluoromethyl group would activate the pyrimidine ring towards nucleophilic attack, potentially facilitating the initial substitution reactions.

Below is a table summarizing potential reactions for the formation of fused pyrimidine systems:

| Fused System | Reactant(s) | Key Transformation(s) | Potential Product |

| Pyrazolo[3,4-d]pyrimidine | Hydrazine hydrate (B1144303) or substituted hydrazines | Nucleophilic substitution and intramolecular cyclization | 4-Chloro-5-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine |

| Purine | Amines, followed by cyclizing agents | Sequential nucleophilic substitution and cyclization | 6-Chloro-5-(trifluoromethyl)purine derivatives |

Cascade and Tandem Reactions for Complex Heterocycle Assembly

Cascade and tandem reactions, also known as domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. These reactions involve a sequence of intramolecular transformations where the functionality for the subsequent step is generated in the preceding one.

The application of this compound in cascade or tandem reactions for the assembly of complex heterocycles is an area of growing interest. The multiple reactive sites on the molecule provide opportunities for designing intricate reaction sequences. For example, a multi-component reaction involving this compound, an amine, and another reactant could potentially lead to the rapid construction of a polycyclic heterocyclic system.

While specific examples of cascade reactions starting directly from this compound are not prevalent in the literature, the reactivity of similar trifluoromethyl-substituted heterocycles in domino reactions has been reported. For instance, compounds with substructures like CF₃-C=C-NH-R have shown remarkable reactivity towards primary amines in elimination/addition sequences, which can be linked together in a domino fashion. This suggests that derivatives of this compound, after initial modification, could be suitable candidates for such reaction cascades.

The development of one-pot multicomponent reactions for the synthesis of 5-trifluoromethyl pyrimidine derivatives highlights the utility of building blocks that can participate in complex reaction sequences. researchgate.net Such strategies avoid the challenges associated with direct trifluoromethylation of the pyrimidine ring. researchgate.net

The following table outlines conceptual cascade reactions involving this compound:

| Reaction Type | Potential Reactants | Key Mechanistic Steps | Potential Product Class |

| Multi-component Cascade | Amine, Carbonyl compound | Initial nucleophilic substitution, followed by condensation and cyclization | Fused polycyclic heterocycles |

| Domino Nucleophilic Substitution/Cyclization | Bifunctional nucleophile (e.g., amino alcohol, amino thiol) | Sequential intermolecular and intramolecular substitutions | Bridged or spiro-heterocyclic systems |

Derivatization and Advanced Functionalization Strategies for 4,6 Dichloro 5 Trifluoromethyl Pyrimidine Derivatives

Selective Chemical Modifications of Halogen Atoms

The two chlorine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring are key handles for derivatization. Due to the electronic influence of the ring nitrogen atoms and the C5-trifluoromethyl group, these positions are highly electrophilic and susceptible to attack by nucleophiles. Selective modification is achievable by carefully controlling reaction conditions and the nature of the nucleophile.

The reactivity of the chlorine atoms can be modulated to achieve monosubstitution or disubstitution. Generally, the first substitution is faster than the second. By using one equivalent of a nucleophile at a controlled temperature, it is often possible to isolate the monosubstituted product. The choice of nucleophile is critical for selectivity. Sterically hindered amines or nucleophiles with different electronic properties can exhibit preferences for one position over the other, although the C4 and C6 positions in this specific molecule are electronically similar. Chemoselectivity is often driven by steric effects and the specific reaction kinetics with a given nucleophile. researchgate.net

For instance, primary aliphatic amines, in the presence of a weak base, can selectively displace one of the chloride groups. researchgate.net Subsequent reaction with a different nucleophile can then displace the remaining chlorine, leading to a disubstituted pyrimidine with two different appended groups.

Table 1: Examples of Selective Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product Type (Monosubstitution) |

|---|---|---|

| Primary Amine | Benzylamine | 4-amino-6-chloro-5-(trifluoromethyl)pyrimidine derivative |

| Secondary Amine | Morpholine | 4-chloro-6-morpholino-5-(trifluoromethyl)pyrimidine |

| Aryl Amine | Aniline | 4-anilino-6-chloro-5-(trifluoromethyl)pyrimidine |

| Thiol | Sodium thiophenoxide | 4-chloro-6-(phenylthio)-5-(trifluoromethyl)pyrimidine |

Orthogonal Functionalization Strategies

Orthogonal functionalization refers to the stepwise modification of multiple reactive sites on a molecule, where the reaction at one site does not interfere with others. For 4,6-dichloro-5-(trifluoromethyl)pyrimidine, this strategy is primarily centered on the sequential and selective substitution of the two chlorine atoms. This allows for the precise and controlled construction of complex, unsymmetrically substituted pyrimidine derivatives.

The process typically involves two distinct SNAr reactions:

First Substitution: A nucleophile (Nu1) is reacted with the starting material under controlled conditions (e.g., low temperature, 1 equivalent of nucleophile) to favor the formation of the monosubstituted intermediate, 4-chloro-6-Nu1-5-(trifluoromethyl)pyrimidine.

Second Substitution: The isolated intermediate is then subjected to a second reaction with a different nucleophile (Nu2), often under more forcing conditions (e.g., higher temperature) to replace the remaining chlorine atom.

This orthogonal approach provides a powerful method for creating molecules with distinct functionalities at the C4 and C6 positions. The differential reactivity of nucleophiles (e.g., soft vs. hard nucleophiles, sterically demanding vs. small nucleophiles) can be exploited to direct the initial substitution, providing a route to specific isomers. This step-by-step process is fundamental to building complexity and tailoring molecular properties for specific applications, such as in drug discovery programs.

Design and Synthesis of Compound Libraries Based on this compound

The presence of two readily displaceable chlorine atoms makes this compound an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. scispace.com This approach enables the rapid generation of a large number of structurally related analogues for high-throughput screening in drug discovery and materials science. beilstein-journals.org

The core principle involves a divergent synthetic strategy. The dichloropyrimidine core is reacted with a set of diverse nucleophiles (amines, alcohols, thiols, etc.) in a parallel fashion to create a collection of monosubstituted intermediates. Each of these intermediates can then be further reacted with a second set of diverse nucleophiles, leading to a grid-like expansion of the chemical space.

For example, reacting the starting material with 10 different primary amines (Set A) would yield 10 unique monosubstituted compounds. Subsequently reacting each of these 10 compounds with 10 different secondary amines (Set B) would generate a library of 100 (10 x 10) unique, disubstituted final products. This strategy, often performed using automated parallel synthesis techniques, allows for the efficient exploration of structure-activity relationships (SAR). The strategically placed chlorine atoms serve as points of diversification, allowing chemists to systematically vary substituents and optimize the biological or material properties of the final compounds. nih.gov

Table 2: Combinatorial Library Synthesis Approach

| Scaffold | Reagent Set A (e.g., R¹-NH₂) | Intermediate Library | Reagent Set B (e.g., R²-OH) | Final Compound Library |

|---|

Computational and Theoretical Investigations of 4,6 Dichloro 5 Trifluoromethyl Pyrimidine and Its Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Regioselectivityresearchgate.net

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,6-dichloro-5-(trifluoromethyl)pyrimidine, DFT studies are instrumental in elucidating the mechanisms of its reactions, particularly nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for this class of compounds.

The reactivity and regioselectivity of this compound are largely governed by the electronic distribution within the pyrimidine (B1678525) ring. The presence of two nitrogen atoms, two chlorine atoms, and a strongly electron-withdrawing trifluoromethyl (CF₃) group creates a highly electron-deficient (electrophilic) aromatic system, which is primed for attack by nucleophiles.

DFT calculations, such as Mulliken or Natural Population Analysis (NPA), can quantify the partial atomic charges on each atom of the molecule. In similar dichlorinated heteroaromatic systems, the carbon atoms bonded to the chlorine atoms bear significant positive charges, marking them as the primary sites for nucleophilic attack. mdpi.com The trifluoromethyl group, due to the high electronegativity of fluorine atoms, exerts a powerful negative inductive effect (-I), further withdrawing electron density from the pyrimidine ring and enhancing the electrophilicity of the carbon centers, particularly C4 and C6. nih.gov

DFT calculations on analogous compounds like 4,6-dichloro-5-nitrobenzofuroxan have shown that the carbon atom at the C4 position often carries a larger positive charge compared to the C6 position, explaining the observed regioselectivity in nucleophilic substitution reactions. mdpi.com For this compound, a similar analysis would be expected to show that both C4 and C6 are highly electrophilic, with subtle differences in charge dictating the preferred site of initial substitution.

Table 1: Illustrative Calculated Atomic Charges for a Substituted Dichloropyrimidine System This table represents typical data obtained from DFT calculations on similar structures to illustrate the concept of charge distribution.

| Atom Position | Mulliken Partial Charge (a.u.) | Electronic Influence |

|---|---|---|

| N1 | -0.55 | Ring activation (electron-withdrawing) |

| C2 | +0.30 | Influenced by adjacent N atoms |

| N3 | -0.56 | Ring activation (electron-withdrawing) |

| C4 | +0.45 | Highly electrophilic site (bonded to Cl) |

| C5 | -0.20 | Influenced by CF₃ group |

| C6 | +0.42 | Highly electrophilic site (bonded to Cl) |

| C (of CF₃) | +0.70 | Strong electron withdrawal |

| F (avg. of CF₃) | -0.25 | High electronegativity |

To understand the regioselectivity of nucleophilic substitution at the C4 versus the C6 position, it is essential to analyze the transition states (TS) associated with each reaction pathway. DFT calculations are employed to locate and characterize the geometry and energy of these transition states. The reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. mdpi.comnih.gov

Computational studies on similar SNAr reactions, such as the substitution on 2,4-dichloro-quinazoline, have demonstrated that the activation energy required to form the transition state at the C4 position is lower than that for the C2 position, which aligns with experimental observations of regioselectivity. mdpi.com A similar approach for this compound would involve modeling the attack of a nucleophile (e.g., an amine) at both C4 and C6. The calculated activation energies (ΔG‡) for the formation of the respective Meisenheimer complexes would determine the kinetic product. The pathway with the lower activation energy barrier is the favored one. nih.gov Vibrational frequency analysis is also performed to confirm that the calculated structure is a true transition state, characterized by a single imaginary frequency corresponding to the bond-forming/bond-breaking process. asianpubs.orgmdpi.com

Molecular Modeling and Conformational Analysis of Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For derivatives of this compound, where the chlorine atoms are replaced by various functional groups, molecular modeling is used to perform conformational analysis. This analysis is crucial for understanding how the molecule's three-dimensional shape is influenced by its substituents, which in turn affects its properties.

The trifluoromethyl group is of particular interest in conformational studies. Although often considered to be freely rotating, its rotation can be hindered by steric interactions with adjacent bulky substituents. Introducing groups at the C4 and C6 positions can create a crowded environment around the CF₃ group at C5. Computational methods like energy minimization and molecular dynamics simulations can predict the preferred rotational conformation (torsional angle) of the CF₃ group relative to the pyrimidine ring. researchgate.net These studies help identify the lowest energy conformers, which are the most populated and relevant structures. For instance, in fluorinated uridine (B1682114) analogues, DFT calculations combined with NMR experiments have been used to determine the relative stereochemistry and preferred conformations. nih.gov

Table 2: Predicted Conformational Effects of Substituents on the C5-CF₃ Torsional Angle This table provides a conceptual overview of how different substituent types at C4/C6 could influence the conformation of a derivative.

| Substituent at C4/C6 | Expected Steric Hindrance | Predicted Effect on CF₃ Rotation | Lowest Energy Conformation |

|---|---|---|---|

| -NH₂ (Amino) | Low | Relatively free rotation | Staggered relative to adjacent bonds |

| -OCH₃ (Methoxy) | Moderate | Slightly increased rotational barrier | Staggered, avoiding eclipsing with ring atoms |

| -N(CH₃)₂ (Dimethylamino) | High | Significantly hindered rotation | Locked conformation to minimize steric clash |

| -Ph (Phenyl) | Very High | High rotational barrier | Orthogonal or near-orthogonal to the pyrimidine ring |

Quantitative Structure-Activity Relationships (QSAR) in Related Fluorinated Pyrimidines

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. nih.gov In the context of fluorinated pyrimidines, QSAR studies focus on correlating calculated molecular descriptors with physicochemical or reactive properties. This approach provides insights into how specific structural features influence the molecule's behavior, without focusing on biological endpoints.

The development of a QSAR model involves calculating a large number of theoretical molecular descriptors that encode chemical information directly from the molecular structure. nih.govtandfonline.com These descriptors can be categorized based on the structural information they represent. For fluorinated pyrimidines, key descriptors often relate to their electronic nature, size, and shape. The strong electronegativity and electron-withdrawing nature of the trifluoromethyl group significantly impact many of these descriptors. nih.gov

Common structural descriptors investigated in QSAR studies of pyrimidine derivatives include:

Constitutional Descriptors: Number of atoms, molecular weight, number of specific functional groups (e.g., aromatic rings). tandfonline.com

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Geometrical Descriptors: Parameters related to the 3D shape of the molecule, such as molecular surface area and volume.

Electrostatic and Quantum-Chemical Descriptors: Dipole moment, atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO), which are critical for describing reactivity. tandfonline.com

Physicochemical Descriptors: Calculated values for properties like lipophilicity (log P) and polarizability. nih.gov

QSAR analyses on pyrimidine derivatives have highlighted the importance of specific descriptors in explaining their properties. For example, studies have shown that atomic properties like Sanderson electronegativity and polarizability, as well as the presence of certain structural fragments, are crucial for rationalizing the behavior of these compounds. nih.gov

Table 3: Common Structural Descriptors Used in QSAR Studies of Pyrimidine Derivatives This table summarizes various descriptor classes and provides examples relevant to the structural analysis of fluorinated pyrimidines.

| Descriptor Class | Example Descriptors | Structural Feature Represented | Reference |

|---|---|---|---|

| Constitutional | nRORPh (number of aromatic ether functionalities) |

Presence of specific chemical motifs | nih.gov |

| Topological | GATS1p (Geary autocorrelation of lag 1 / weighted by atomic polarizabilities) |

Spatial distribution of atomic polarizability | nih.gov |

| Electrostatic | Me (Mean atomic Sanderson electronegativity) |

Overall molecular electronegativity | nih.gov |

| 3D-MoRSE | Mor16m (3D Molecule Representation of Structures based on Electron diffraction) |

3D structure derived from simulated spectra | researchpublish.com |

| Physicochemical | Mp (Mean atomic polarizability) |

Average electronic response to an electric field | nih.gov |

Advanced Synthetic Applications of 4,6 Dichloro 5 Trifluoromethyl Pyrimidine As a Building Block

Synthesis of Complex Heterocyclic Architectures for Chemical Biology

The unique electronic and steric properties of 4,6-dichloro-5-(trifluoromethyl)pyrimidine make it an ideal starting material for synthesizing complex heterocyclic systems used in chemical biology. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the stepwise introduction of various functionalities. This reactivity is central to building fused-ring systems and other intricate scaffolds designed to interact with biological targets.

One significant application involves the synthesis of purine (B94841) analogs, such as thiazolo[4,5-d]pyrimidines. mdpi.com These compounds are considered "7-thia analogs of purines" and are of interest due to their potential to act as antagonists in biological systems. mdpi.com The synthesis can involve the reaction of a precursor derived from this compound with a suitable nucleophile to form the thiazole (B1198619) ring fused to the pyrimidine (B1678525) core. The trifluoromethyl group at the 5-position is crucial as it can enhance the biological activity and metabolic stability of the final molecule. mdpi.com

Another approach involves the construction of polycyclic hetero-fused 7-deazapurine heterocycles. nih.gov While a direct synthesis starting from this compound is a logical extension, published research demonstrates a similar strategy using a related zinc reagent, bis(4,6-dichloropyrimidin-5-yl)zinc. nih.gov This reagent undergoes Negishi cross-coupling reactions, followed by azidation and thermal cyclization to build complex fused systems. nih.gov These resulting nucleoside analogs have shown significant cytotoxic activity, highlighting their potential as tools for chemical biology research and as anticancer agents. nih.gov The adaptability of this synthetic route suggests that this compound could be a key intermediate for creating novel fluorescently labeled oligonucleotides or other molecular probes. nih.gov

| Heterocyclic Scaffold | Synthetic Strategy | Potential Application in Chemical Biology |

| Thiazolo[4,5-d]pyrimidines | Cyclization following nucleophilic substitution | Purine antagonism, enzyme inhibition |

| Fused 7-Deazapurines | Cross-coupling, azidation, and thermal cyclization | Cytotoxic agents, fluorescent molecular probes |

Development of Precursors for Agrochemicals (e.g., Herbicides, Fungicides, Insecticides)

The pyrimidine scaffold, particularly when substituted with a trifluoromethyl group, is a cornerstone in the development of modern agrochemicals. nih.govjst.go.jp The trifluoromethyl moiety is known to enhance the efficacy and stability of active ingredients. nih.gov this compound serves as an important intermediate for these crop protection agents. google.comgoogle.com

Fungicides: Research has demonstrated the synthesis of novel trifluoromethyl pyrimidine derivatives with potent antifungal properties. nih.gov By using a multi-step reaction sequence starting from precursors that establish the trifluoromethyl-pyrimidine core, compounds bearing an amide moiety have been developed. nih.gov Bioassays of these compounds have shown excellent in vitro activity against various plant pathogenic fungi, such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable or superior to commercial fungicides like tebuconazole. nih.gov The synthetic pathway typically involves the sequential displacement of the chloro groups on the pyrimidine ring with oxygen or nitrogen nucleophiles to link the desired amide side chains. nih.gov

Insecticides: The same class of trifluoromethyl pyrimidine derivatives has also been evaluated for insecticidal activity. nih.gov The pyrimidine core is a known toxophore in many commercial insecticides, and the addition of a trifluoromethyl group can significantly modulate the biological activity. The synthetic versatility of this compound allows for the creation of large libraries of compounds that can be screened for insecticidal properties against various agricultural pests.

Herbicides: While specific examples deriving directly from this compound are not as prevalent in the reviewed literature, the general class of fluorinated pyrimidines is crucial for herbicide development. The electron-withdrawing nature of the trifluoromethyl group and the two chlorine atoms can be leveraged to create molecules that inhibit essential plant enzymes. The synthetic handles on the molecule allow for the attachment of various functional groups to tune the herbicidal spectrum and crop selectivity.

| Agrochemical Class | Target Pathogen/Pest | Key Research Finding |

| Fungicides | Botrytis cinerea, Sclerotinia sclerotiorum | Synthesized derivatives showed inhibition rates up to 100% in vitro. nih.gov |

| Insecticides | General agricultural pests | Pyrimidine-based structures are established insecticidal scaffolds. nih.gov |

| Herbicides | Broadleaf and grass weeds | Fluorinated pyrimidines are a known class of herbicidal compounds. |

Intermediates in the Synthesis of Scaffolds for Drug Discovery Research

In medicinal chemistry, the search for novel molecular scaffolds that can be readily diversified is a primary objective. This compound is an exemplary starting material for generating such scaffolds for drug discovery. The trifluoromethyl group is a bioisostere for various functional groups and can improve pharmacological properties such as metabolic stability and binding affinity. mdpi.com

The synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives is a notable example. This scaffold is considered "privileged" in drug discovery due to its resemblance to endogenous purines, allowing it to interact with a wide range of biological targets, including kinases and other enzymes. mdpi.com New derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their anticancer activity. mdpi.comnih.gov The synthesis involves creating the fused ring system, and the resulting 7-chloro derivatives can be further functionalized by reaction with various amines. mdpi.com One such compound, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione, proved to be the most active among a newly synthesized series. nih.gov

Furthermore, the reactivity of the dichloropyrimidine core allows for the construction of other fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. A related starting material, 4,6-dichloro-5-formylpyrimidine, has been used to create highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones through a multi-component reaction. nih.gov This strategy highlights how the strategically placed chlorine atoms can be retained for subsequent derivatization, enabling the generation of a library of compounds for high-throughput screening. nih.gov The presence of the trifluoromethyl group in place of the formyl group would offer a scaffold with different electronic and steric properties, potentially leading to new classes of bioactive molecules.

| Scaffold | Therapeutic Area | Synthetic Approach |

| Thiazolo[4,5-d]pyrimidines | Oncology | Ring formation followed by nucleophilic substitution at the chloro positions. mdpi.comnih.gov |

| Pyrimido[4,5-d]pyrimidines | General Drug Discovery | Multi-component reaction and cyclization, with chloro groups available for further diversification. nih.gov |

Future Perspectives and Emerging Research Avenues in 4,6 Dichloro 5 Trifluoromethyl Pyrimidine Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The two chlorine atoms in 4,6-dichloro-5-(trifluoromethyl)pyrimidine offer distinct opportunities for sequential functionalization, but achieving high selectivity remains a significant challenge. Future research is increasingly focused on developing sophisticated catalytic systems that can precisely control reactivity at the C4 and C6 positions.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern organic synthesis, and its application to halogenated pyrimidimes is an active area of research. nih.gov Future work will likely involve the development of tailored ligand systems for palladium catalysts to fine-tune their electronic and steric properties. This could enable regioselective Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, allowing for the differential substitution of the two chlorine atoms with high precision. For instance, a catalyst system could be designed to preferentially activate the C4-Cl bond over the C6-Cl bond, or vice-versa, by exploiting subtle differences in their electronic environment influenced by the adjacent trifluoromethyl and nitrogen groups. A general and convenient palladium-catalyzed cycloaminocarbonylation of 2-fluoroalkyl-2-halo-olefins has been developed for the synthesis of α-CF3– and related fluoroalklyl-substituted lactams. nih.gov

Organocatalysis: The field of organocatalysis offers metal-free alternatives that can provide unique reactivity and selectivity. nih.gov Chiral organocatalysts, such as derivatives of proline or cinchona alkaloids, could be employed for asymmetric transformations of this compound derivatives. researchgate.netscilit.comku.ac.ae Research into Brønsted acid or Lewis base-assisted organocatalysis may unlock novel reaction pathways for nucleophilic aromatic substitution (SNAr) reactions, potentially lowering activation barriers and enabling the use of a broader range of nucleophiles under milder conditions. researchgate.net

Heterogeneous Catalysis: To enhance sustainability and simplify industrial processes, the development of robust heterogeneous catalysts is a key objective. nih.gov This includes supporting palladium nanoparticles on materials like porous carbon, metal-organic frameworks (MOFs), or functionalized silica. acs.org Such catalysts can be easily separated from the reaction mixture and recycled, reducing metal contamination in the final product and lowering operational costs. nih.gov Research into hybrid catalysts, which combine both acidic and basic sites or metal and organic components, could offer synergistic effects, leading to enhanced reaction rates and selectivities in the functionalization of the pyrimidine (B1678525) core. nih.govacs.org

| Catalytic System | Potential Application for this compound | Anticipated Advantages |

| Palladium with Custom Ligands | Regioselective cross-coupling (Suzuki, Sonogashira, etc.) at C4 or C6. | High yields, broad substrate scope, precise control over substitution patterns. |

| Chiral Organocatalysts | Asymmetric nucleophilic aromatic substitution (SNAr). | Metal-free synthesis, access to enantiomerically enriched products. |

| Heterogeneous Catalysts (e.g., Pd/C, MOFs) | Sustainable and recyclable catalysis for cross-coupling reactions. | Ease of separation, catalyst reusability, reduced waste and product contamination. |

| Hybrid Acid-Base Catalysts | One-pot sequential functionalization reactions. | Increased efficiency, synergistic catalytic effects, simplified reaction setups. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. polimi.it

Continuous Flow Synthesis: Flow chemistry is particularly well-suited for the synthesis and manipulation of this compound. The use of microreactors provides superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing exothermic reactions or handling unstable intermediates. nih.gov This enhanced control can lead to higher yields, improved selectivity, and shorter reaction times compared to batch methods. polimi.itacs.org For example, the hazardous chlorination step in the synthesis of the pyrimidine core could be performed more safely in a closed-loop flow system, minimizing operator exposure. Furthermore, flow technology facilitates the synthesis of trifluoromethylated heterocycles, which are often challenging to produce in batch. nih.govdurham.ac.ukchemrxiv.org

Automated Synthesis Platforms: The integration of flow reactors with automated platforms, controlled by sophisticated software, enables high-throughput experimentation and reaction optimization. bristol.ac.uk Such systems can autonomously vary reaction conditions, screen different catalysts and reagents, and analyze the output in real-time using in-line analytical techniques (e.g., HPLC, NMR). This automated approach can drastically accelerate the discovery of optimal conditions for the synthesis and derivatization of this compound, reducing the time from laboratory-scale discovery to industrial production. bristol.ac.uk These platforms are already being explored for the development of novel agrochemicals and pharmaceuticals. bristol.ac.uk

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, capable of predicting reaction outcomes, designing novel synthetic routes, and optimizing complex processes. arxiv.orgnih.gov

Reaction Prediction and Optimization: ML models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. nih.gov For this compound, this could be used to predict the regioselectivity of SNAr reactions with various nucleophiles or to identify the optimal catalyst-ligand combination for a specific cross-coupling reaction. rsc.org Active learning algorithms can be combined with automated synthesis platforms to create closed-loop systems that intelligently explore a reaction space, efficiently identifying the conditions that maximize yield and minimize byproducts. rsc.org

| AI/ML Application | Function in this compound Chemistry | Potential Impact |

| Reaction Outcome Prediction | Predicts major products, yields, and regioselectivity for reactions. | Reduces trial-and-error experimentation, saves time and resources. |

| Automated Optimization | Integrates with flow systems to autonomously find optimal reaction conditions. | Accelerates process development and improves reaction efficiency. |

| Retrosynthetic Analysis | Proposes novel and efficient synthetic routes to the target compound and its derivatives. | Enables the discovery of more sustainable and cost-effective manufacturing processes. |

Development of Environmentally Benign Synthetic Routes and Processes

In line with the principles of green chemistry, a major focus of future research is the development of more sustainable methods for the synthesis of this compound. eurekaselect.com

Green Solvents: A significant portion of chemical waste is generated from volatile organic solvents. Research is underway to replace traditional solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. nih.govmdpi.comiaph.in These solvents are often less toxic, non-flammable, and can sometimes be recycled. mdpi.com The development of reaction conditions that are compatible with these solvents is a key research goal. For example, a patent for the related compound 4,6-dichloro-5-fluoropyrimidine (B1312760) describes a process that avoids large amounts of phosphate-containing wastewater, making it more environmentally friendly for industrial-scale production. google.com

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound are being explored to drive chemical reactions more efficiently. mdpi.comresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products, minimizing the need for extensive purification. mdpi.com Sonochemistry can enhance mass transfer and reaction rates, providing another avenue for process intensification.

| Green Chemistry Approach | Application in Synthesis | Sustainability Benefit |

| Alternative Solvents | Use of water, ionic liquids, or deep eutectic solvents as reaction media. | Reduced toxicity, volatility, and flammability; potential for recycling. mdpi.comrsc.org |

| Energy-Efficient Methods | Application of microwave irradiation or sonication. | Shorter reaction times, lower energy consumption, and often higher yields. mdpi.com |

| Catalytic Processes | Replacing stoichiometric reagents with recyclable catalysts. | Reduced waste, higher atom economy, and minimized use of hazardous materials. |

| One-Pot Syntheses | Combining multiple reaction steps into a single process. | Reduced solvent usage, energy consumption, and purification steps. |

Q & A

Q. What are the common synthetic routes for preparing 4,6-dichloro-5-(trifluoromethyl)pyrimidine?

The compound is typically synthesized via halogenation and substitution reactions. A two-step method involves initial dihydroxypyrimidine halogenation followed by trifluoromethyl group introduction (e.g., using SF or CFCu reagents). For example, 4,6-dichloro-5-benzylthiopyrimidine was synthesized from 4,6-dihydroxypyrimidine via chlorination and benzylthio substitution . Advanced routes include Suzuki–Miyaura cross-coupling to introduce aryl groups at the 5-position, using Pd catalysts (e.g., Pd(OAc)) with ligands like SPhos in THF/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- H/C NMR : Distinct aromatic proton signals (e.g., δ 8.96–9.09 ppm for pyrimidine protons) and carbons (e.g., δ 152–160 ppm for pyrimidine carbons) confirm substitution patterns .

- Mass spectrometry (EI/MS) : Molecular ion peaks (e.g., m/z 332.3 [M+H]) and fragmentation patterns (e.g., loss of Cl or OCH groups) validate structure .

- HPLC : Retention times (e.g., 0.46–0.95 minutes under specific conditions) assess purity and reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki–Miyaura cross-coupling at the 5-position of this compound?

Optimization involves:

- Catalyst selection : Pd(OAc) with SPhos ligand yields higher efficiency than other Pd sources (e.g., PdCl) .

- Solvent systems : THF/water mixtures (4:1) enhance solubility and reduce side reactions compared to pure DMF or DMSO .

- Temperature : Reactions at 80–100°C for 12–24 hours achieve >90% conversion for electron-rich aryl boronic acids.

- Substrate scope : Bulky substituents (e.g., 3′,5′-dimethylbiphenyl) require longer reaction times, while electron-deficient aryl groups (e.g., 4′-Cl) may necessitate ligand tuning .

Q. How should researchers address contradictory results in substitution reactions (e.g., failed product formation)?

Case study: In Suzuki coupling, 3c (4,6-dichloro-5-(3′-chloro-4′-fluorobiphenyl)pyrimidine) failed to form due to steric hindrance and electronic deactivation. Mitigation strategies include:

- Computational modeling : Use DFT to predict steric/electronic barriers (e.g., exact exchange functionals for transition state analysis) .

- Alternative reagents : Switch to less hindered boronic acids (e.g., 4′-methoxybiphenyl) or employ Buchwald–Hartwig amination for N-arylations.

- Real-time monitoring : Use LCMS to detect intermediates and adjust conditions dynamically .

Q. What methodologies are recommended for impurity profiling and structural elucidation of related derivatives?

- Impurity identification : Combine HPLC-MS (e.g., m/z 370.9 [M+H] for dichlorinated byproducts) with H NMR to trace regioisomers .

- Stability studies : Monitor degradation under thermal stress (40–60°C) or acidic/basic conditions to identify labile groups (e.g., trifluoromethyl hydrolysis).

- Reference standards : Use synthesized impurities (e.g., Macitentan Impurity 13, 4,6-dichloro-5-(4-chlorophenyl)pyrimidine) for calibration and method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.